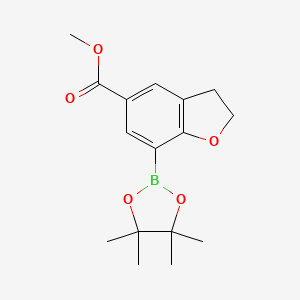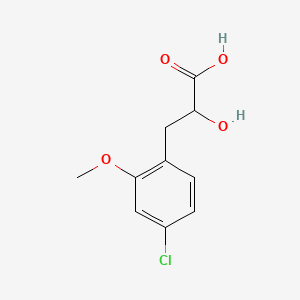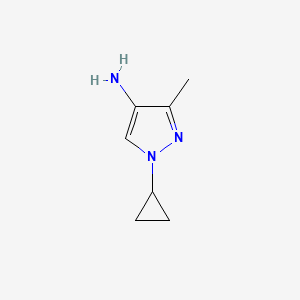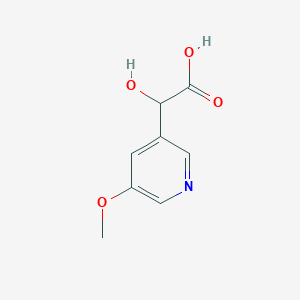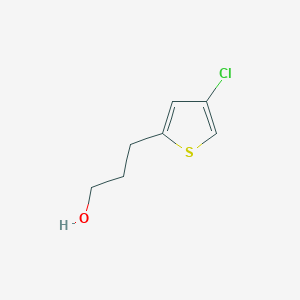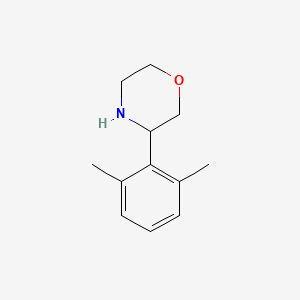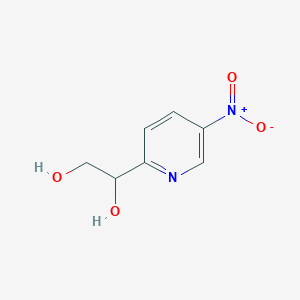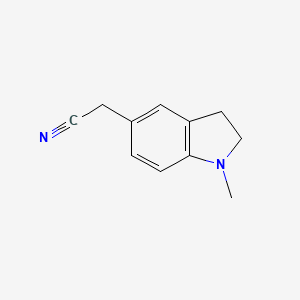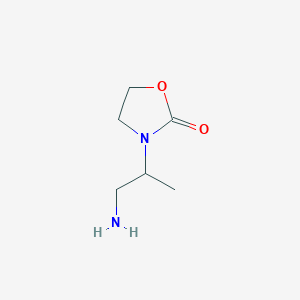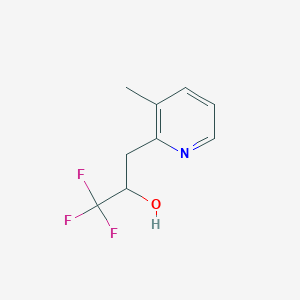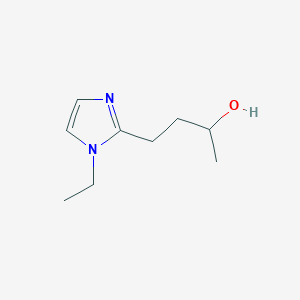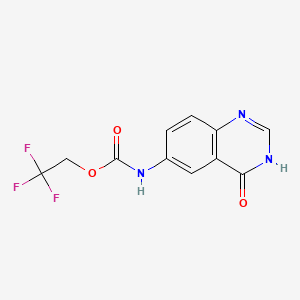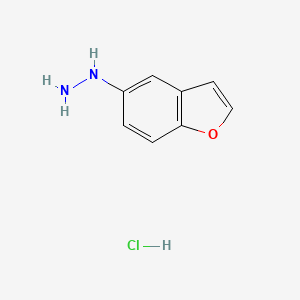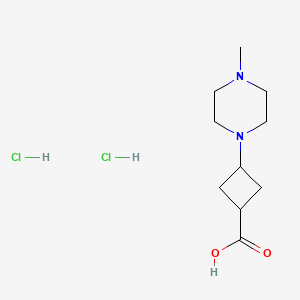
(1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis is a chemical compound that belongs to the class of cyclobutane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Piperazine Group: The piperazine group can be introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the effects of cyclobutane derivatives on biological systems.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity.
類似化合物との比較
Similar Compounds
Cyclobutane Derivatives: Other cyclobutane derivatives with different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different substituents on the cyclobutane ring.
Uniqueness
The uniqueness of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis lies in its specific combination of functional groups and stereochemistry, which could result in unique biological or chemical properties.
特性
分子式 |
C10H20Cl2N2O2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)cyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c1-11-2-4-12(5-3-11)9-6-8(7-9)10(13)14;;/h8-9H,2-7H2,1H3,(H,13,14);2*1H |
InChIキー |
ORKZDVVBTGPNSM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2CC(C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


